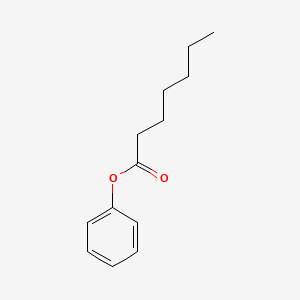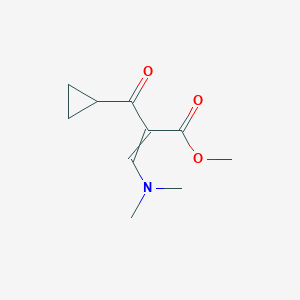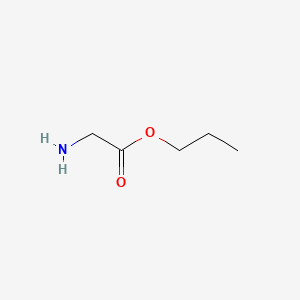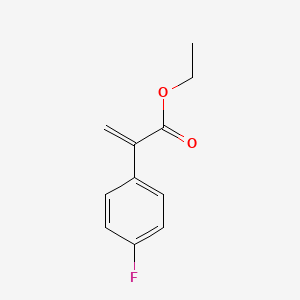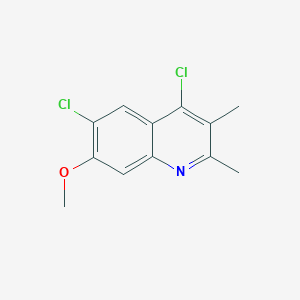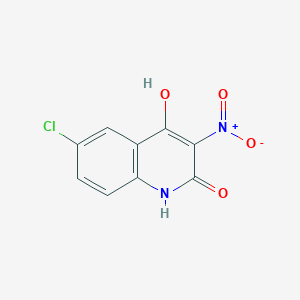
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method might include the nitration of a precursor quinoline compound followed by chlorination and hydroxylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and chlorine gas for chlorination, are used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
化学反应分析
Types of Reactions
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe for studying biological pathways and enzyme activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox reactions, generating reactive oxygen species that can damage cellular components.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
6-Chloroquinoline: Used in the synthesis of antimalarial drugs.
3-Nitroquinoline: Studied for its potential anticancer activity.
Uniqueness
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is unique due to the combination of nitro, hydroxy, and chloro substituents on the quinoline ring, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C9H5ClN2O4 |
|---|---|
分子量 |
240.60 g/mol |
IUPAC 名称 |
6-chloro-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
InChI 键 |
CZCJLOLVVYAZOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
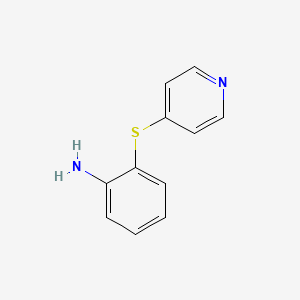

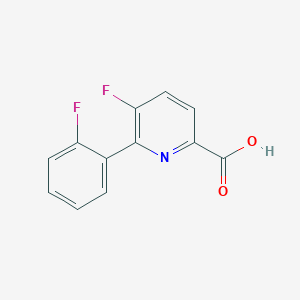


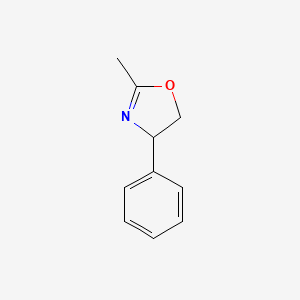
![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)
